molecular formula C10H12OS B15257342 2-[(4-Methylphenyl)sulfanyl]propanal

2-[(4-Methylphenyl)sulfanyl]propanal

Cat. No.: B15257342
M. Wt: 180.27 g/mol
InChI Key: FVMLGLQFECURSV-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]propanal is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a methylphenyl group as a substituent. This compound has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the aldehyde carbonyl carbon. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: 2-[(4-Methylphenyl)sulfanyl]propanoic acid

    Reduction: 2-[(4-Methylphenyl)sulfanyl]propanol

    Substitution: Products depend on the nucleophile used in the reaction

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, contributing to the compound’s biological activity. detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]ethanal
  • 2-[(4-Methylphenyl)sulfanyl]butanal
  • 2-[(4-Methylphenyl)sulfanyl]pentanal

Uniqueness

Compared to similar compounds, 2-[(4-Methylphenyl)sulfanyl]propanal has a unique combination of structural features that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-7,9H,1-2H3

InChI Key

FVMLGLQFECURSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C=O

Origin of Product

United States

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